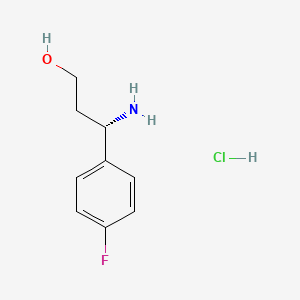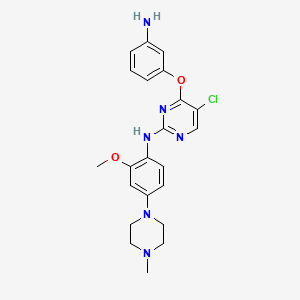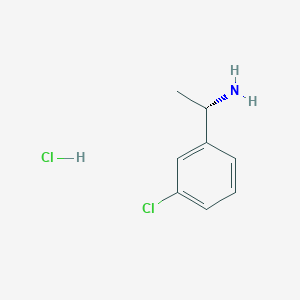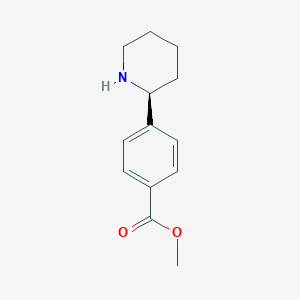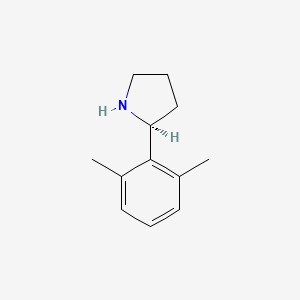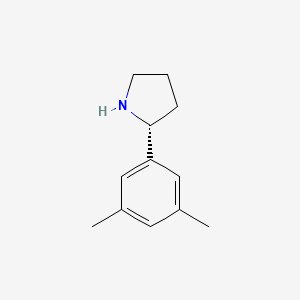
(2R)-2-(3,5-dimethylphenyl)pyrrolidine
Vue d'ensemble
Description
(2R)-2-(3,5-dimethylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
One notable application of derivatives closely related to (2R)-2-(3,5-dimethylphenyl)pyrrolidine is in chemical synthesis and catalysis. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a compound that can be prepared from L-proline, has been identified as an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. This process yields products in good to high yields and with up to 56% enantiomeric excess (ee) (Lattanzi, 2006). Additionally, the same compound, bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, has shown improved reactivity and enantioselectivity in the asymmetric epoxidation of α,β-enones compared to other catalysts, achieving ees up to 94% for chalcone epoxides under mild conditions (Lattanzi, 2006).
Ligand Design for Asymmetric Synthesis
In another application, new ferrocenylphosphinamine ligands possessing one site of planar and two stereogenic centers were prepared starting from trans-(2R,5R)-2,5-dialkyl-1-(ferrocenylmethyl)pyrrolidines. These ligands were applied in palladium-catalyzed asymmetric allylic alkylation, showing moderate enantioselectivities and providing insights into the influence of planar and central chirality on the reaction outcomes (Farrell, Goddard, & Guiry, 2002).
Biotransformations in Organic Synthesis
The biotransformations of pyrrolidine-2,5-dicarboxamides, catalyzed by Rhodococcus erythropolis AJ270, exemplify the use of microbial whole-cell catalysts in organic synthesis. This process allowed the kinetic resolution into (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid with high yields and excellent enantioselectivity. Such biocatalytic processes demonstrate the synthetic utility of pyrrolidine derivatives in the preparation of aza-nucleoside analogues and drug-like compounds (Chen, Gao, Wang, Zhao, & Wang, 2012).
Organic Electronic Materials
Pyrroles, including derivatives such as this compound, are fundamental structural units in biological molecules like heme and chlorophyll, and play a crucial role in the synthesis of organic electronic materials. Polypyrroles, for example, form highly stable, flexible films that are electrically conducting, highlighting the importance of pyrrole derivatives in the development of organic electronic devices (Anderson & Liu, 2000).
Propriétés
IUPAC Name |
(2R)-2-(3,5-dimethylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGUHZCFMGGKFO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H]2CCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


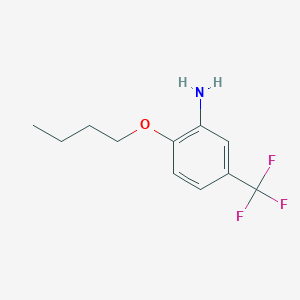
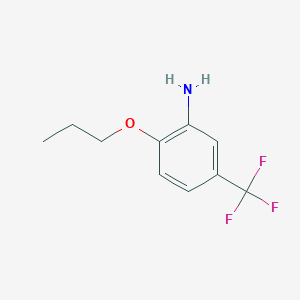
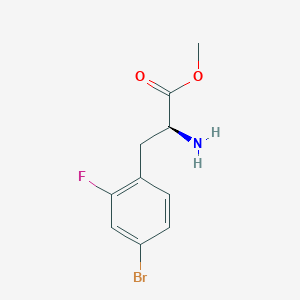


amine](/img/structure/B3090716.png)
